tert-Potassium decanoate
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Overview
Description
tert-Potassium decanoate is an organic compound with the molecular formula C10H19KO2. It is a potassium salt of decanoic acid, where the potassium ion is bonded to the carboxylate group of the decanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Potassium decanoate can be synthesized through the reaction of decanoic acid with potassium hydroxide. The reaction typically involves dissolving decanoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct. The reaction can be represented as follows:
C9H19COOH+KOH→C9H19COOK+H2O
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of industrial-grade decanoic acid and potassium hydroxide, with the reaction carried out in large reactors. The product is then purified through filtration and drying to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Potassium decanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanoic acid and potassium carbonate.
Reduction: It can be reduced to form decanol and potassium hydroxide.
Substitution: It can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Decanoic acid and potassium carbonate.
Reduction: Decanol and potassium hydroxide.
Substitution: Various substituted decanoates depending on the electrophile used.
Scientific Research Applications
tert-Potassium decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in studies related to fatty acid metabolism and as a model compound for studying lipid interactions.
Industry: It is used in the production of soaps, detergents, and other cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of tert-Potassium decanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. It can also inhibit the growth of microorganisms by disrupting their cell membranes and interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Potassium butyrate: A potassium salt of butyric acid, used in similar applications but with different properties due to its shorter carbon chain.
Potassium stearate: A potassium salt of stearic acid, used in the production of soaps and cosmetics.
Potassium oleate: A potassium salt of oleic acid, used as an emulsifying agent in various industrial applications.
Uniqueness
tert-Potassium decanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its surfactant properties make it particularly useful in the production of cleaning agents and its potential antimicrobial properties make it valuable in medical applications.
Properties
CAS No. |
94248-74-5 |
---|---|
Molecular Formula |
C10H19KO2 |
Molecular Weight |
210.35 g/mol |
IUPAC Name |
potassium;6,6-dimethyloctanoate |
InChI |
InChI=1S/C10H20O2.K/c1-4-10(2,3)8-6-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 |
InChI Key |
ZDEBKRNANDSLJS-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C)CCCCC(=O)[O-].[K+] |
Origin of Product |
United States |
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